Boron nitride - 10043-11-5

Boron nitride

Catalog Number: EVT-304197
CAS Number: 10043-11-5
Molecular Formula: BN
Molecular Weight: 24.82 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hexagonal boron nitride (hBN) has a layered structure similar to graphite and can be exfoliated as singlelayered BN sheets. hBN has applications in catalysts, optoelectronics and semiconductor devices. Boron nitride posseses high thermal conductivity of approximately 400W/mK at 300K.
Curing condition: 250-350 °C, 20-30 min
Curing condition: 250-350 °C, 20-30 min.
Hexagonal boron nitride ink (hBN) is an insulating material with properties like high thermal conductivity, excellent dimensional stability, and good mechanical robustness. hBN inks can be used in the fabrication of flexible memory devices.
Boron nitride is a nitride.

Cubic Boron Nitride (c-BN)

  • Compound Description: Cubic boron nitride (c-BN) is a superhard material with a cubic crystal structure, analogous to diamond. It exhibits exceptional hardness, wear resistance, and thermal stability [, , , , , , , ].
  • Relevance: c-BN is a polymorph of boron nitride, meaning they share the same chemical formula (BN) but have different crystal structures. This structural difference leads to distinct properties, with c-BN being much harder than the more common hexagonal form of boron nitride [, , , , ].

Hexagonal Boron Nitride (h-BN)

  • Compound Description: Hexagonal boron nitride (h-BN) is a layered material with a structure analogous to graphite. It exhibits excellent thermal conductivity, electrical insulation, and chemical inertness [, , , , , , , , , , , , , ].
  • Relevance: h-BN is the most stable polymorph of boron nitride and is often used as a substrate or encapsulating material for other 2D materials like graphene due to its similar structure and complementary properties. It is also used as a filler in composites to enhance thermal conductivity [, , , , , , , , , , , , , ].

Wurtzite Boron Nitride (w-BN)

  • Compound Description: Wurtzite boron nitride (w-BN) is another polymorph of boron nitride with a hexagonal crystal structure. It is a superhard material, although less stable than c-BN [, ].
  • Relevance: w-BN is structurally similar to h-BN but possesses a different stacking order of the BN layers. It is often observed as a byproduct during the synthesis of c-BN [, ].

Explosive Boron Nitride (E-BN)

  • Compound Description: Explosive boron nitride (E-BN) is a high-pressure phase of boron nitride with a unique structure. It is synthesized under extreme conditions [].
  • Relevance: E-BN highlights the ability of boron nitride to adopt different structural forms under high-pressure conditions. Its formation provides insights into the phase transitions and stability of boron nitride polymorphs [].

Boron Oxide

  • Compound Description: Boron oxide (B2O3) is a common contaminant in boron nitride films prepared using non-ultrahigh vacuum systems. It exhibits an infrared absorption peak around 1230–1280 cm−1 [].
  • Relevance: The presence of boron oxide can impact the properties of boron nitride films, particularly their infrared transparency. Its formation underscores the importance of controlling oxygen impurities during boron nitride synthesis [].

Polyethylene-g-maleic Anhydride

  • Compound Description: Polyethylene-g-maleic anhydride is a compatibilizer used to enhance the interfacial interaction between boron nitride and polyethylene in composite materials [].
  • Relevance: This compound plays a crucial role in improving the dispersion of boron nitride within the polyethylene matrix, ultimately enhancing the mechanical and thermal properties of the composite [].

Graphene

  • Compound Description: Graphene is a two-dimensional material composed of carbon atoms arranged in a hexagonal lattice. It exhibits exceptional electrical conductivity, thermal conductivity, and mechanical strength [, , ].
  • Relevance: Graphene is often used in conjunction with h-BN to create heterostructures with enhanced properties. h-BN serves as an ideal substrate for graphene due to its atomically flat surface and lack of dangling bonds, enabling improved graphene device performance [, , ].

Yttria (Y2O3)

  • Compound Description: Yttria is a ceramic material used as a binder in boron nitride-based shell molds for investment casting [].
  • Relevance: Yttria enhances the mechanical properties and high-temperature stability of the mold, allowing it to withstand the harsh conditions of metal casting [].

Borazine

  • Compound Description: Borazine (B3N3H6) is a precursor molecule for the chemical vapor deposition of hexagonal boron nitride [, ].
  • Relevance: Borazine decomposes at elevated temperatures to form h-BN films. Its use allows for controlled and conformal deposition of h-BN on various substrates [, ].

Ammonia Borane (NH3BH3)

  • Compound Description: Ammonia borane is another precursor molecule used for the formation of h-BN. It is also investigated as a potential hydrogen storage material [].
  • Relevance: Similar to borazine, ammonia borane decomposes at high temperatures to yield h-BN. Its use offers an alternative route for h-BN synthesis and highlights the versatility of precursor-based deposition techniques [].
Source and Classification

Boron nitride can be classified based on its crystalline structure into:

  • Hexagonal Boron Nitride (h-BN): Characterized by layered structures similar to graphite, providing excellent lubrication and thermal conductivity.
  • Cubic Boron Nitride (c-BN): Exhibits high hardness and thermal stability, making it suitable for cutting tools and abrasives.
  • Wurtzite Boron Nitride (w-BN): A lesser-known phase that can be synthesized under high pressure.
Synthesis Analysis

Boron nitride can be synthesized through several methods, each offering distinct advantages and challenges:

  1. Chemical Vapor Deposition (CVD):
    • Process: Involves the reaction of gaseous precursors such as ammonia borane or diborane with nitrogen sources at elevated temperatures.
    • Advantages: Produces high-purity films with controlled thickness and crystallinity.
    • Limitations: Expensive and not easily scalable due to complex equipment requirements .
  2. Hydrothermal Synthesis:
    • Process: Boric acid and nitrogen sources are subjected to high temperature and pressure in a reaction vessel.
    • Advantages: Simple and cost-effective.
    • Limitations: Difficulties in controlling product properties and risks associated with high-pressure conditions .
  3. Sol-Gel Method:
    • Process: Involves hydrolyzing boron and nitrogen precursors to form a gel, which is then processed into films.
    • Advantages: Inexpensive and capable of producing uniform films.
    • Limitations: Time-consuming and less versatile compared to CVD .
  4. Self-Propagating High-Temperature Synthesis (SHS):
    • Process: Involves the reduction of boron oxide with nitrogen sources at high temperatures.
    • Advantages: Efficient for large-scale production.
    • Limitations: Requires careful control of reaction conditions .
Molecular Structure Analysis

The molecular structure of boron nitride varies significantly between its different phases:

  • Hexagonal Boron Nitride (h-BN):
    • Structure: Composed of layers of boron and nitrogen atoms arranged in a honeycomb lattice.
    • Data: Each layer is bonded by van der Waals forces, allowing easy exfoliation into nanosheets.
  • Cubic Boron Nitride (c-BN):
    • Structure: Atoms are arranged in a face-centered cubic lattice.
    • Data: Exhibits strong covalent bonding, contributing to its hardness.
Chemical Reactions Analysis

Boron nitride participates in several chemical reactions depending on its form:

  • Formation Reactions:
    B2O3+N2BN+O2\text{B}_2\text{O}_3+\text{N}_2\rightarrow \text{BN}+\text{O}_2
    This reaction illustrates the production of boron nitride from boron oxide under nitrogen atmosphere.
  • Decomposition Reactions:
    Hexagonal boron nitride can decompose at high temperatures into elemental boron and nitrogen under certain conditions.
Mechanism of Action

The mechanism by which boron nitride functions varies by application:

  • In lubrication applications, the layered structure allows for easy sliding between layers, reducing friction.
  • In electronics, hexagonal boron nitride acts as an insulator with excellent thermal management properties due to its high thermal conductivity coupled with electrical insulation.
Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 2.1 g/cm³ for hexagonal boron nitride; around 3.48 g/cm³ for cubic boron nitride.
  • Thermal Conductivity: High thermal conductivity in hexagonal form (~200 W/m·K).
  • Hardness: Cubic boron nitride is one of the hardest materials known, rated close to diamond on the Mohs scale.

Chemical Properties

  • Stability: Chemically stable at high temperatures; resistant to oxidation.
  • Reactivity: Can react with alkali metals at elevated temperatures, forming metal borides.
Applications

Boron nitride has diverse applications across various scientific fields:

  1. Materials Science:
    • Used as a lubricant in extreme conditions due to its low friction coefficient.
  2. Electronics:
    • Serves as an insulating layer in electronic devices because of its excellent dielectric properties.
  3. Nanotechnology:
    • Employed in the production of nanosheets for various applications including drug delivery systems and coatings.
  4. Cutting Tools:
    • Utilized in manufacturing cutting tools due to its hardness and thermal stability.
  5. Biomedical Applications:
    • Investigated for use in drug delivery systems owing to its biocompatibility .

Properties

CAS Number

10043-11-5

Product Name

Boron nitride

IUPAC Name

azanylidyneborane

Molecular Formula

BN

Molecular Weight

24.82 g/mol

InChI

InChI=1S/BN/c1-2

InChI Key

PZNSFCLAULLKQX-UHFFFAOYSA-N

SMILES

B#N

Synonyms

oron nitride
elbo

Canonical SMILES

B#N

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